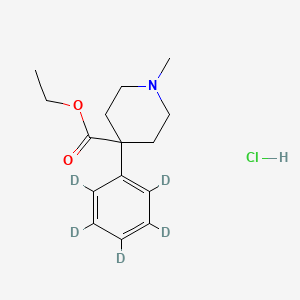

Meperidine-d5 (hydrochloride)

Description

Significance of Stable Isotope Labeling in Scientific Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.commusechem.com This process creates compounds that are chemically similar to their naturally occurring counterparts but have a greater mass. diagnosticsworldnews.com This subtle difference allows researchers to track the movement, transformation, and interactions of these labeled molecules within complex biological or chemical systems. silantes.comcreative-proteomics.com The use of stable isotopes is fundamental in a wide array of scientific disciplines, including medicine, agriculture, and environmental science. diagnosticsworldnews.com

The applications of stable isotope-labeled compounds are vast. They are instrumental in quantitative proteomics, the study of metabolic pathways, and understanding drug metabolism. symeres.comdiagnosticsworldnews.com By using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can precisely locate and quantify these isotopes, providing detailed insights into reaction mechanisms and the fate of molecules in vivo and in vitro. diagnosticsworldnews.comsilantes.com Unlike radioactive isotopes, stable isotopes pose no safety risks, making them particularly suitable for metabolic studies in humans. diagnosticsworldnews.com

Advantages of Deuteration in Analytical Chemistry and Drug Discovery Research

Deuteration, the replacement of hydrogen atoms with deuterium, is a specific type of stable isotope labeling that offers significant advantages in analytical chemistry and drug discovery. musechem.comwikipedia.org The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the pharmacokinetic properties of a drug molecule, often leading to improved metabolic stability.

Key Advantages of Deuteration:

Improved Metabolic Stability: Deuteration can slow down the rate of drug metabolism, potentially increasing the drug's half-life and reducing the required dosing frequency. unibestpharm.com

Enhanced Drug Selectivity: By altering metabolic pathways, deuteration can minimize the formation of non-selective metabolites, thereby improving the drug's target selectivity.

Reduced Toxicity: Deuteration can lead to the formation of less toxic metabolites, enhancing the safety profile of a drug. unibestpharm.comresearchgate.net

Increased Bioavailability: In some instances, deuteration can improve the oral absorption of a drug. researchgate.net

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" can significantly impact the accuracy of results. annlabmed.orgtandfonline.com This phenomenon occurs when other components in a complex sample, such as plasma or urine, interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. annlabmed.orgtandfonline.com

Deuterated compounds are invaluable as internal standards to counteract these matrix effects. annlabmed.orgclearsynth.com A known quantity of the deuterated standard, which is chemically identical to the analyte but has a different mass, is added to the sample. lgcstandards.com Because the deuterated internal standard and the analyte co-elute and experience the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification of the analyte. annlabmed.orgchromatographyonline.com The use of stable isotope-labeled internal standards is considered the gold standard for compensating for matrix effects in quantitative LC-MS analysis. tandfonline.comresearchgate.net

The substitution of a lighter isotope with a heavier one can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.comwikipedia.org This effect is particularly pronounced when a bond to the isotopic atom is broken in the rate-determining step of the reaction. numberanalytics.com

By measuring the KIE, researchers can gain valuable insights into enzyme mechanisms and metabolic pathways. numberanalytics.comresearchgate.net For example, a significant KIE upon deuteration of a specific position in a drug molecule can indicate that the C-H bond at that position is being cleaved during metabolism. pnas.org This information is crucial for understanding how a drug is broken down in the body and for designing new drugs with improved metabolic profiles. d-nb.info

Overview of Meperidine-d5 (hydrochloride) as a Research Chemical Entity

Meperidine, also known as pethidine, is a synthetic opioid analgesic. nih.govdrugbank.com Its deuterated form, Meperidine-d5 (hydrochloride), serves as an essential analytical reference material and internal standard for the quantification of meperidine in various biological samples using GC- or LC-MS. caymanchem.combertin-bioreagent.comcaymanchem.com

The "d5" designation indicates that five hydrogen atoms in the phenyl group of the meperidine molecule have been replaced with deuterium atoms. caymanchem.com This isotopic labeling provides a distinct mass difference from the unlabeled meperidine, making it an ideal internal standard for quantitative analysis. caymanchem.combertin-bioreagent.com Its use in research and forensic applications allows for accurate and precise measurement of meperidine concentrations, which is critical for pharmacokinetic studies and in the context of monitoring drug use. caymanchem.comcaymanchem.com

Compound Information

| Compound Name |

| Meperidine-d5 (hydrochloride) |

| Meperidine |

| Pethidine |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

| Oxygen-18 |

| d2-tyramine |

| d3-morphine |

| Deutetrabenazine |

| Donafenib |

| Sorafenib |

| VV116 |

| Remdesivir |

| ALK001 (d3-vitamin A) |

| RT001 (d2-linoleic acid ethyl ester) |

| Thromboxane B2-d4 |

| Prostaglandin E2-d4 |

| Deucravacitinib |

| Meperidinic acid |

| Glucuronic acid |

| Normeperidine |

| Medetomidine |

| Cetirizine |

| Norpethidine |

| Amphetamine |

| Methamphetamine |

| Thalidomide |

Chemical and Physical Properties of Meperidine-d5 (hydrochloride)

| Property | Value |

| Formal Name | 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid, ethyl ester, monohydrochloride |

| CAS Number | 1330180-05-6 |

| Molecular Formula | C₁₅H₁₆D₅NO₂ • HCl |

| Formula Weight | 288.8 g/mol |

| Purity | ≥98% to ≥99% deuterated forms (d1-d5) |

| Synonyms | Pethidine-d5 |

This data is compiled from multiple sources. caymanchem.comcaymanchem.combiosynth.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-REAAFBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344671 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-05-6 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Chemical Synthesis and Isotopic Labeling of Meperidine D5 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various methods. A common strategy involves hydrogen-deuterium exchange (H-D exchange) reactions, where hydrogen atoms are replaced by deuterium. researchgate.netacs.org This can be facilitated by catalysts, such as metals or acids/bases, and a deuterium source like heavy water (D₂O) or deuterium gas (D₂). researchgate.netacs.org For aromatic systems, transition-metal-catalyzed H-D exchange is a powerful tool. acs.org Another approach is to use deuterated building blocks in the synthesis, which already contain the required deuterium atoms at specific positions. nih.govacs.org Furthermore, reductive deuteration using deuterium-labeled reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium by reducing specific functional groups. researchgate.net

Synthetic Pathways for Meperidine-d5 (hydrochloride)

The synthesis of Meperidine-d5 (hydrochloride) specifically targets the replacement of the five hydrogen atoms on the phenyl ring with deuterium. caymanchem.comcaymanchem.com

A key precursor for the synthesis of Meperidine-d5 is a deuterated form of a phenyl-containing starting material. One plausible route involves the use of deuterated benzene (B151609) (C₆D₆) as the starting material. The synthesis would then proceed through several steps to construct the piperidine (B6355638) ring and add the necessary functional groups.

Alternatively, a precursor like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) could be subjected to a deuteration reaction. google.com However, achieving selective deuteration on the phenyl ring without affecting other parts of the molecule would require carefully controlled reaction conditions.

The primary deuterium source for the synthesis of Meperidine-d5 is typically a deuterated solvent or reagent. Heavy water (D₂O) is a common and relatively inexpensive deuterium source used in H-D exchange reactions. researchgate.netorganic-chemistry.org Deuterium gas (D₂) is another option, often used in catalytic hydrogenation/deuterogenation reactions. researchgate.net For specific labeling patterns, deuterated starting materials like benzene-d6 (B120219) are employed.

Table 1: Potential Precursors and Deuterium Sources for Meperidine-d5 (hydrochloride) Synthesis

| Compound Type | Specific Compound | Role in Synthesis |

| Precursor | Benzene-d6 | Starting material with deuterated phenyl ring |

| Precursor | Phenylacetonitrile-d5 | Intermediate with deuterated phenyl ring |

| Precursor | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Intermediate for subsequent deuteration |

| Deuterium Source | Heavy Water (D₂O) | Source for H-D exchange reactions |

| Deuterium Source | Deuterium Gas (D₂) | Reagent for catalytic deuterogenation |

| Deuterium Source | Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | Can act as deuterium donors under certain conditions |

The synthesis of meperidine itself can be achieved through various routes. A common method involves the reaction of phenylacetonitrile (B145931) with a bis(2-chloroethyl)methylamine, followed by hydrolysis and esterification. pharmacy180.com To synthesize the d5 analogue, phenylacetonitrile-d5 would be used.

Another synthetic approach involves the reaction of α-methylstyrene with formaldehyde (B43269) and methylamine (B109427) hydrochloride to produce 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. google.com This intermediate is then carboethoxylated and subsequently reduced to form meperidine. google.com To produce Meperidine-d5, a deuterated version of α-methylstyrene would be necessary.

Catalytic deuteration is a key step. This often involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of deuterium like D₂ gas. google.com The reaction is typically carried out under pressure to facilitate the addition of deuterium across a double bond or to promote H-D exchange. The final step involves treating the deuterated meperidine base with hydrochloric acid to form the hydrochloride salt. google.com

Structural Elucidation and Purity Assessment of Meperidine-d5 (hydrochloride)

After synthesis, it is crucial to confirm the structure and determine the isotopic purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the incorporation of deuterium. In ¹H NMR, the signals corresponding to the protons on the phenyl ring of meperidine would be absent or significantly reduced in the spectrum of Meperidine-d5. ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium atoms, providing information about their chemical environment and confirming their location on the phenyl ring. rsc.orggoogle.com

Mass Spectrometry (MS) is another essential technique. The molecular weight of Meperidine-d5 (hydrochloride) is higher than that of its non-deuterated counterpart due to the five deuterium atoms. caymanchem.comcaymanchem.com High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of the correct number of deuterium atoms. rsc.orgnih.gov Fragmentation analysis in MS/MS can further pinpoint the location of the deuterium atoms on the phenyl ring. nih.gov

Table 2: Spectroscopic Data for Meperidine-d5 (hydrochloride)

| Technique | Expected Observation | Information Provided |

| ¹H NMR | Absence or significant reduction of signals in the aromatic region | Confirmation of deuterium substitution on the phenyl ring |

| ²H NMR | Presence of a signal corresponding to the deuterium on the phenyl ring | Direct detection and localization of deuterium |

| Mass Spectrometry (MS) | Increased molecular ion peak by approximately 5 mass units | Confirmation of the incorporation of five deuterium atoms |

| High-Resolution MS (HRMS) | Precise mass measurement consistent with the C₁₅H₁₆D₅NO₂·HCl formula | High-confidence confirmation of elemental composition |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the synthesized compound, separating it from any unreacted starting materials or byproducts. bertin-bioreagent.com When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques can also determine the isotopic purity. rsc.orgnih.govbertin-bioreagent.com By analyzing the mass spectra of the eluting peak, the relative abundance of Meperidine-d5 compared to any partially deuterated or non-deuterated meperidine can be quantified, thus determining the isotopic enrichment. rsc.orgnih.gov

Iii. Advanced Analytical Methodologies Utilizing Meperidine D5 Hydrochloride

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the highly accurate and precise quantification of analytes in complex matrices. nih.gov The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as Meperidine-d5, to the sample at the earliest stage of analysis. d-nb.info This "isotope-spiked" sample is then processed and analyzed by mass spectrometry.

Compensation for Sample Preparation and Instrumental Variability

A primary advantage of SIDMS is its ability to compensate for variations that can occur during sample preparation and instrumental analysis. scispace.com Since the stable isotope-labeled internal standard (e.g., Meperidine-d5) is chemically identical to the analyte (meperidine), it experiences the same physical and chemical effects throughout the analytical process. This includes losses during extraction, derivatization, and injection, as well as variations in ionization efficiency and instrument response. scispace.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, these variations are effectively normalized, leading to highly reliable and reproducible quantitative results. nih.gov

Internal Standard Selection Criteria for Deuterated Analogs

The selection of an appropriate deuterated internal standard is crucial for the success of a SIDMS method. nih.gov For a deuterated analog like Meperidine-d5 to be effective, it must meet several criteria:

High Isotopic Purity: The internal standard should have a high degree of isotopic enrichment to minimize any contribution to the analyte's signal. oup.com

Chemical and Isotopic Stability: The deuterium (B1214612) atoms should be located in positions on the molecule that are not susceptible to exchange with hydrogen atoms during sample preparation or analysis.

Adequate Mass Difference: There should be a sufficient mass difference between the analyte and the deuterated internal standard to allow for their distinct detection by the mass spectrometer and to avoid spectral overlap. A difference of three or more mass units is generally considered adequate. astm.org

Co-elution with the Analyte: In chromatographic methods, the deuterated internal standard should ideally co-elute with the analyte to ensure that they experience the same matrix effects at the same time. cerilliant.com

Freedom from Cross-Contribution: The fragmentation patterns of the analyte and the internal standard in the mass spectrometer should be such that there is minimal interference between their respective ion signals. oup.com

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for the separation, identification, and quantification of drugs and their metabolites in biological matrices. sciex.comfrontiersin.org The coupling of LC with MS/MS provides high sensitivity and selectivity, making it ideal for forensic and clinical applications. sciex.commdpi.com Meperidine-d5 (hydrochloride) serves as an excellent internal standard in LC-MS/MS methods for the analysis of meperidine.

Method Development for Meperidine and Metabolite Quantification

The development of a robust LC-MS/MS method for the quantification of meperidine and its primary metabolite, normeperidine, involves several key steps. oup.comoup.com Meperidine-d5 is added to calibrators, quality control samples, and unknown specimens at a fixed concentration. nih.gov Following sample preparation, which often involves protein precipitation or solid-phase extraction, the extract is injected into the LC-MS/MS system. marshall.edu The use of a deuterated internal standard like Meperidine-d5 helps to correct for any variability in the extraction process and for matrix effects that can suppress or enhance the ionization of the analytes. waters.com

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve. nih.gov

Table 1: Example Linearity Data for Meperidine Quantification using Meperidine-d5

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Meperidine | 25–1000 | >0.990 |

| Normeperidine | 25–1000 | >0.990 |

This table is illustrative and based on typical performance characteristics of such methods. researchgate.net

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential for resolving the analytes of interest from other matrix components and from each other, especially in the case of isomeric compounds. mdpi.comucl.ac.uk For the analysis of meperidine and normeperidine, reversed-phase chromatography is commonly employed. nih.gov

Optimization of separation parameters includes:

Column Selection: A C18 column is often used, providing good retention and separation of these basic compounds. oup.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comeur.nl The gradient elution program, which involves changing the proportion of the organic solvent over time, is optimized to achieve the best separation in the shortest possible run time. nih.gov

Flow Rate and Column Temperature: These parameters are adjusted to improve peak shape and resolution.

Table 2: Example Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

This table represents typical starting conditions for method development.

Tandem Mass Spectrometry Acquisition Modes (MRM)

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of the analysis. nih.gov The most common acquisition mode for quantitative analysis is Multiple Reaction Monitoring (MRM). sciex.com In MRM, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion (the precursor ion) of a specific analyte. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific fragment ion (the product ion). This transition from precursor ion to product ion is highly specific to the analyte. researchgate.net

For Meperidine-d5, a specific MRM transition is monitored that is distinct from that of meperidine and any other compounds in the sample. The use of a "scheduled" MRM algorithm allows for the monitoring of a large number of compounds in a single run by only monitoring for each compound's MRM transition around its expected retention time. sciex.com

Table 3: Example MRM Transitions for Meperidine and Meperidine-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Meperidine | 248.2 | 220.2 |

| Meperidine-d4 | 252.2 | Not specified |

Data sourced from a study developing an LC-MS/MS method for a forensic panel. Note: Meperidine-d4 is shown as an example from the source. sciex.com

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the separation and identification of volatile and semi-volatile compounds. The use of Meperidine-d5 (hydrochloride) as an internal standard is integral to achieving accurate and reproducible quantification of meperidine in complex biological matrices. nih.govnih.gov

Derivatization Strategies for Enhanced Volatility and Detection

While some GC-MS methods for meperidine analysis can be performed without derivatization, chemical derivatization is a common strategy employed to improve the chromatographic properties and detection sensitivity of analytes. nih.govresearchgate.netjfda-online.com Derivatization aims to increase the volatility and thermal stability of the target compound, making it more amenable to GC analysis. jfda-online.compostnova.com For compounds containing active functional groups, such as the tertiary amine in meperidine, derivatization can reduce peak tailing and improve peak shape. jfda-online.com

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. usp.brelsevier.es Acylation, using reagents such as acetic anhydride (B1165640) or pentafluoropropionic anhydride (PFPA), introduces an acyl group, which can also enhance volatility and introduce specific fragmentation patterns beneficial for mass spectrometric detection. researchgate.netoup.com The choice of derivatization reagent and reaction conditions, such as temperature and time, are optimized to ensure complete reaction and avoid the formation of unwanted byproducts. oup.com

GC Column Selection and Temperature Programming

The separation of meperidine and its deuterated internal standard, Meperidine-d5, from other matrix components is achieved on a GC column. The choice of column is critical for obtaining good resolution and peak shape. Columns with a (5% phenyl)-methylpolysiloxane stationary phase are commonly used for the analysis of meperidine and other drugs of abuse. nih.govrestek.com These columns offer a good balance of polarity and are thermally stable. restek.com A typical column might have dimensions of 30 meters in length, 0.25 to 0.32 mm internal diameter, and a film thickness of 0.25 µm. nih.govmdpi.com

Temperature programming is another crucial parameter in GC analysis. It involves starting the analysis at a lower oven temperature and gradually increasing it over time. mdpi.com This allows for the efficient elution of compounds with a wide range of boiling points. A typical temperature program for meperidine analysis might start at a lower temperature, for example, around 150°C, and then ramp up to a final temperature of 250°C or higher. elsevier.es This ensures that both the more volatile components and the less volatile meperidine are effectively separated and eluted from the column. mdpi.com

Electron Ionization and Selected Ion Monitoring (SIM) Modes

Following separation in the gas chromatograph, the analytes enter the mass spectrometer for detection. Electron Ionization (EI) is a widely used ionization technique in GC-MS. nih.govnih.gov In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to fragment in a reproducible manner. researchgate.net This fragmentation pattern, or mass spectrum, is unique to a particular compound and serves as a "fingerprint" for its identification.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred over full-scan mode due to its enhanced sensitivity and selectivity. labce.comscioninstruments.com In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte and the internal standard. labce.com By focusing on these specific ions, the instrument can achieve lower detection limits and reduce interference from co-eluting matrix components. scioninstruments.com For meperidine and Meperidine-d5, the molecular ions or characteristic fragment ions are monitored to generate chromatograms for quantification. nih.gov

Rigorous Method Validation for Bioanalytical Assays

The use of Meperidine-d5 (hydrochloride) as an internal standard is a cornerstone of robust bioanalytical method validation. Validation ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose, which is crucial in clinical and forensic settings.

Assessment of Linearity and Calibration Range

A key aspect of method validation is establishing the linearity of the assay. This is achieved by analyzing a series of calibration standards prepared at different concentrations in the same biological matrix as the unknown samples (e.g., plasma or serum). usp.br The response of the instrument (the ratio of the peak area of the analyte to the peak area of the internal standard, Meperidine-d5) is plotted against the known concentration of the analyte. nyc.gov

The resulting calibration curve should demonstrate a linear relationship over a specific concentration range. nyc.gov Research has shown that methods for meperidine quantification using a deuterated internal standard can achieve excellent linearity, with correlation coefficients (r) often exceeding 0.99. nih.govresearchgate.net The validated linear range for meperidine in human plasma has been reported to be from 25 to 1000 ng/mL. nih.govresearchgate.net

Table 1: Example of a Calibration Curve for Meperidine Analysis

| Calibrator Concentration (ng/mL) | Analyte/Internal Standard Peak Area Ratio |

|---|---|

| 25 | 0.052 |

| 50 | 0.105 |

| 100 | 0.211 |

| 250 | 0.528 |

| 500 | 1.055 |

| 750 | 1.580 |

| 1000 | 2.103 |

This is a hypothetical data table for illustrative purposes.

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elsevier.es It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value and is often expressed as the percentage of bias or recovery. elsevier.esanalchemres.org

To assess precision and accuracy, quality control (QC) samples at low, medium, and high concentrations within the calibration range are analyzed on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). elsevier.esanalchemres.org For bioanalytical methods, the acceptance criteria for precision are typically within 15% RSD (20% at the lower limit of quantification, LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). analchemres.org Studies validating GC-MS methods for meperidine using a deuterated internal standard have demonstrated excellent precision and accuracy, with intra- and inter-day %RSD values well within these acceptable limits. nih.govresearchgate.net For example, one study reported intra-day precision between 2.0-12.0% and inter-day precision between 6.0-15.0%, with accuracy within a ±10% interval. nih.govresearchgate.net

Table 2: Summary of Precision and Accuracy Data from a Meperidine Bioanalytical Method Validation

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

|---|---|---|---|

| Low QC | < 12.0% | < 15.0% | ± 10% |

| Medium QC | < 12.0% | < 15.0% | ± 10% |

| High QC | < 12.0% | < 15.0% | ± 10% |

Data derived from published research findings. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

As Meperidine-d5 (hydrochloride) functions as an internal standard, the limits of detection (LOD) and quantification (LOQ) are not determined for the standard itself, but rather for the target analyte, meperidine. The internal standard is added at a known, constant concentration to both calibration standards and unknown samples to correct for variations in sample preparation and instrument response. The method's sensitivity is therefore defined by the lowest concentration of meperidine that can be reliably detected (LOD) and accurately quantified (LOQ).

These limits are crucial for applications such as therapeutic drug monitoring, forensic toxicology, and clinical research, where low concentrations of a drug or its metabolites must be measured. The LOD and LOQ are method-dependent, varying with the analytical technique (e.g., GC-MS, LC-MS/MS), sample matrix (e.g., plasma, urine, oral fluid), and specific extraction and instrument parameters.

Several validated methods for meperidine and other opioids that utilize deuterated internal standards have been published, establishing a range of typical detection and quantification limits. For instance, a validated GC-MS method for the simultaneous determination of meperidine and other opioids in human plasma established a lower limit of quantification (LLOQ) of 25 ng/mL. researchgate.netnih.gov Other highly sensitive LC-MS/MS methods developed for different opioids have achieved even lower limits, sometimes in the picogram-per-milliliter range, demonstrating the powerful capabilities of modern analytical instrumentation. nih.gov

Interactive Table: LOD and LOQ for Opioid Analysis Using Mass Spectrometry

| Analyte(s) | Internal Standard Type | Method | Matrix | LOD | LOQ/LLOQ | Reference |

| Meperidine, Normeperidine, etc. | Deuterated Analogues | GC-MS | Human Plasma | Not Reported | 25 ng/mL | researchgate.netnih.gov |

| Morphine | [N-CD₃]-labeled morphine | LC-MS/MS | Human Urine | 10 pg/mL | 25 pg/mL | nih.gov |

| Heroin, 6-MAM, Morphine | Heroin-d₉, 6-MAM-d₆, Morphine-d₆ | LC-MS | Rat Plasma, Bovine Serum, Human Plasma | 2.5 ng/mL (Heroin/6-MAM), 5 ng/mL (Morphine) | 5 ng/mL (Heroin/6-MAM), 10 ng/mL (Morphine) | nih.gov |

| Morphine, Buprenorphine, etc. | Deuterated Analogues | LC-MS/MS | Oral Fluid | 5 ng/mL | 10 ng/mL | oup.com |

Stability Studies of Meperidine-d5 (hydrochloride) in Analytical Matrices

The stability of both the target analyte and the internal standard in a given biological matrix is a critical parameter that must be evaluated during method validation. Degradation of either compound between the time of sample collection and analysis can lead to inaccurate quantification. Stability is influenced by factors such as storage temperature, freeze-thaw cycles, light exposure, and the chemical environment (e.g., pH, enzymatic activity) of the matrix.

Meperidine-d5 (hydrochloride) itself is a stable compound. As a reference material supplied in a methanol (B129727) solution, it has been shown to be stable for at least three years when stored at -20°C. caymanchem.com However, its stability, and that of the non-deuterated meperidine, must be confirmed within the specific conditions of an analytical method, including in the biological matrix of interest and post-extraction.

Studies have evaluated the stability of meperidine and other opioids under various conditions. In one validated method, extracted plasma samples containing meperidine and its deuterated internal standard were found to be stable for at least 24 hours when stored at room temperature in autosampler vials, with results remaining within 15% of the initial analysis. researchgate.net Another study focusing on opioids in oral fluid demonstrated stability for up to 72 hours at 4°C and for 60 hours in an autosampler at 4°C. oup.com For long-term storage, freezing is standard practice. Research on morphine indicates it is stable in plasma for at least 30 days when stored at -80°C. ptfarm.pl The addition of preservatives, such as sodium fluoride, has also been shown to enhance the stability of opioids in plasma samples stored frozen. nih.gov

These findings underscore the importance of proper sample handling and storage protocols to ensure the integrity of analytical results.

Interactive Table: Stability of Meperidine and Related Opioids in Analytical Matrices

| Compound(s) | Matrix | Storage Condition | Duration | Finding | Reference |

| Meperidine-d5 (hydrochloride) | Methanol Solution | -20°C | ≥ 3 years | Stable as a standard solution. | caymanchem.com |

| Meperidine | Human Plasma (Post-extraction) | Room Temperature | 24 hours | Stable (CV < 15%). | researchgate.net |

| Multiple Opioids | Oral Fluid | 4°C | 72 hours | Stable (within ±15% of baseline). | oup.com |

| Multiple Opioids | Oral Fluid (Autosampler) | 4°C | 60 hours | Stable (within ±15% of baseline). | oup.com |

| Morphine | Human Plasma | -80°C | 30 days | Stable (>90% intact). | ptfarm.pl |

| Heroin | Rat Plasma | -80°C | 24 hours | Stability enhanced by adding Sodium Fluoride (NaF). | nih.gov |

| Meperidine Hydrochloride | 0.9% Saline / 5% Dextrose | Room Temperature | 28 days | Stable, no loss of potency. | nih.gov |

Iv. Application in Drug Metabolism Research of Meperidine

Elucidation of Meperidine Metabolic Pathways Using Deuterated Analogs

The use of deuterated analogs like Meperidine-d5 is a cornerstone of modern drug metabolism research. The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, more stable molecule. This modification does not typically alter the pharmacological properties of the drug but significantly impacts its metabolic rate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. chem-station.comresearchgate.net This slowing of metabolic processes allows for a clearer identification and quantification of metabolites. chem-station.com

Meperidine undergoes extensive metabolism in the liver, leading to the formation of various metabolites. The primary metabolic pathways are N-demethylation and hydrolysis. researchgate.net

N-demethylation: This pathway produces normeperidine, an active metabolite. nih.govresearchgate.net Normeperidine has a longer half-life than the parent drug and can accumulate, particularly in patients with renal impairment. researchgate.netnih.gov

Hydrolysis: This process converts meperidine to meperidinic acid, which is a major metabolite. researchgate.netpharmgkb.org

Other minor metabolites have also been identified, including various hydroxylated and conjugated products, demonstrating the complexity of meperidine's biotransformation. nih.gov

Deuterium labeling is an effective method for tracing the metabolic fate of a drug. When Meperidine-d5 is administered, its metabolites will retain the deuterium label. Using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can easily distinguish the deuterated metabolites from endogenous compounds and from the metabolites of any co-administered non-deuterated meperidine. researchgate.net This technique allows for precise tracking of how the parent compound is processed and eliminated by the body, providing a detailed map of its metabolic journey. nih.gov The stable isotope label acts as a powerful tracer, offering a quantitative view of metabolite formation without the need for radioactive isotopes.

Enzymatic Contributions to Meperidine Metabolism

The biotransformation of meperidine is carried out by several enzyme systems, primarily located in the liver. Identifying the specific enzymes involved is critical for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

The N-demethylation of meperidine to normeperidine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govnih.gov Research has identified several key isoforms responsible for this conversion:

CYP3A4, CYP2B6, and CYP2C19 have all been shown to be involved in the formation of normeperidine in human liver microsomes. nih.govpharmgkb.org

Studies using recombinant P450 enzymes have demonstrated that CYP2B6 and CYP2C19 exhibit similar catalytic efficiency (Vmax/Km) for meperidine N-demethylation, while the efficiency of CYP3A4 is markedly lower. researchgate.netnih.gov

The relative contribution of these enzymes can vary significantly between individuals, partly due to genetic polymorphisms that affect enzyme activity. researchgate.netnih.gov For instance, CYP2C19 may be a more significant contributor to normeperidine formation in individuals with high CYP2C19 activity. nih.govtandfonline.com

| Enzyme Isoform | Apparent Km (μM) | Catalytic Efficiency (Vmax/Km) (μL/min/pmol P450) | Relative Contribution to Intrinsic Clearance |

| CYP2B6 | 423.1 ± 177.5 | 0.172 | 57% |

| CYP2C19 | 153.4 ± 38.7 | 0.191 | 15% |

| CYP3A4 | - | Markedly Lower | 28% |

Data compiled from studies on human liver microsomes and recombinant P450 enzymes. nih.govresearchgate.net

Besides the cytochrome P450 system, other enzymes also play a role in meperidine metabolism. The hydrolysis of meperidine to meperidinic acid is catalyzed by carboxylesterases, specifically human liver carboxylesterase hCE-1. pharmgkb.orgpharmgkb.org This pathway is a significant route for meperidine clearance. researchgate.net Further research continues to explore the involvement of other potential enzyme systems and phase II conjugation reactions in the complete metabolic profiling of meperidine.

In Vitro and Ex Vivo Models for Metabolic Studies

To investigate drug metabolism without administering compounds to human subjects, researchers rely on various laboratory models.

In Vitro Models: These "test-tube" experiments are fundamental to metabolic research. Common models include:

Human Liver Microsomes (HLMs): These are vesicles of endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes. HLMs are widely used to study the kinetics of CYP-mediated reactions, such as the N-demethylation of meperidine. nih.govresearchgate.net

Human Hepatocytes: These are primary liver cells that provide a more complete picture of metabolism, as they contain a broader range of both phase I (like CYPs) and phase II (conjugating) enzymes. diva-portal.org Studies with hepatocytes can offer insights that more closely mimic the metabolic environment of the liver. diva-portal.org

Recombinant P450 Enzymes: These are individual CYP isoforms expressed in cell lines, allowing researchers to study the specific contribution of each enzyme to a particular metabolic reaction in isolation. nih.govnih.gov

Ex Vivo Models: These studies use tissues or blood taken from a living organism. For example, studies on meperidine uptake and binding in human blood provide information on how the drug is distributed and transported in the body, which can influence its availability for metabolism. nih.gov

These models, often used in conjunction with deuterated standards like Meperidine-d5, are indispensable for characterizing the metabolic profile of drugs and for identifying the enzymes responsible for their biotransformation.

Use of Liver Microsomes and Recombinant Enzymes

The investigation of meperidine's biotransformation heavily relies on the use of liver microsomes and specific recombinant enzymes. Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. bioivt.com These preparations are a standard model for studying Phase I metabolic reactions.

Research has established that the primary metabolic pathway for meperidine is N-demethylation to its active metabolite, normeperidine. nih.govnih.gov In vitro studies using human liver microsomes (HLMs) have been instrumental in identifying the specific CYP isozymes responsible for this conversion. In these experiments, meperidine is incubated with HLMs in the presence of necessary cofactors like the NADPH-regenerating system. frontiersin.org To accurately measure the rate of normeperidine formation and the depletion of meperidine, Meperidine-d5 is added to the reaction mixture at a known concentration after the incubation period. This deuterated analogue serves as an internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). documentsdelivered.com Because Meperidine-d5 has nearly identical chemical and physical properties to meperidine, it co-elutes and experiences similar ionization effects during analysis, but is distinguishable by its higher mass. This allows for precise correction of any sample loss or variability during sample preparation and analytical injection, ensuring highly accurate quantification. lcms.cz

To further pinpoint the contribution of individual enzymes, recombinant enzymes—CYPs expressed in cell lines—are used. bioivt.com Studies have utilized a panel of recombinant human CYPs to screen for their ability to metabolize meperidine. Such research has conclusively identified CYP2B6 and CYP3A4 as the major enzymes responsible for meperidine N-demethylation, with a minor contribution from CYP2C19. nih.govclinpgx.org The intrinsic clearance of meperidine by these specific enzymes can be calculated from these assays, again relying on a stable isotope-labeled internal standard like Meperidine-d5 for robust and reproducible quantification.

| Enzyme | Relative Contribution to Intrinsic Clearance | Role |

|---|---|---|

| CYP2B6 | ~57% | Major |

| CYP3A4 | ~28% | Major |

| CYP2C19 | ~15% | Minor |

Application in Cellular and Subcellular Fractions for Metabolic Profiling

Metabolic profiling aims to identify all potential metabolites of a drug candidate and characterize its biotransformation pathways. bioivt.com This requires in vitro systems that contain a broader array of enzymes than just the CYP-rich microsomes. Subcellular fractions such as S9, which contains both microsomal and cytosolic (soluble) enzymes, and cytosolic fractions alone, are employed for this purpose. bioivt.comfrontiersin.org

The S9 fraction is valuable because it contains both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, allowing for the investigation of both oxidative metabolism and subsequent conjugation reactions in a single system. bioivt.com When meperidine is incubated with the S9 fraction, a more comprehensive metabolic profile can be generated compared to microsomes alone.

In these complex biological matrices, the analytical challenge of accurately quantifying the parent drug and its various metabolites increases. Meperidine-d5 (hydrochloride) is indispensable in these metabolic profiling studies. As an internal standard, it enables the reliable quantification of meperidine's depletion over time, which is used to determine its metabolic stability. Furthermore, while not a direct standard for the metabolites, its inclusion provides a crucial reference point that improves the accuracy of the entire analytical run, aiding in the semi-quantitative assessment of metabolite formation. lcms.cz This ensures that the metabolic profiles generated from different subcellular fractions are comparable and reliable.

| Subcellular Fraction | Primary Enzyme Content | Application in Meperidine Metabolism Research |

|---|---|---|

| Microsomes | Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs) | Investigating CYP-mediated N-demethylation to normeperidine. nih.gov |

| S9 Fraction | Broad mixture of Phase I (microsomal) and Phase II (cytosolic) enzymes | Comprehensive metabolic stability and metabolite identification studies. bioivt.com |

| Cytosol | Soluble Phase II enzymes (e.g., SULTs, GSTs) and some Phase I enzymes (e.g., Aldehyde Oxidase) | Studying non-CYP mediated and conjugation metabolic pathways. bioivt.com |

V. Application in Pharmacokinetic Research of Meperidine

Methodologies for Studying Drug Disposition Using Deuterated Tracers

The use of deuterated tracers like Meperidine-d5 is a cornerstone of modern pharmacokinetic research, enabling a comprehensive understanding of a drug's journey through the body. These methodologies often involve the co-administration of the deuterated and non-deuterated forms of the drug, followed by the analysis of biological samples to differentiate and quantify each compound.

Studies utilizing Meperidine-d5 have provided significant insights into the absorption kinetics of meperidine following various routes of administration. In one study, deuterated meperidine was given orally alongside an intravenous injection of unlabeled meperidine to assess oral bioavailability. nih.gov This dual-tracer method allows for the simultaneous determination of both the rate and extent of absorption from the gastrointestinal tract. Research has shown that after oral administration, meperidine's bioavailability is incomplete, ranging from 47% to 73%, with peak blood concentrations observed at approximately one hour. nih.gov In contrast, intramuscular injection results in complete and rapid absorption, with a half-life of 7 to 13 minutes, leading to peak blood levels within 5 to 15 minutes. nih.gov

While specific preclinical data on the tissue and fluid distribution of Meperidine-d5 is not extensively detailed in the provided results, the principles of using deuterated tracers are well-established for such investigations. By analyzing tissue and fluid samples after administration of a deuterated compound, researchers can map the distribution pattern of the drug throughout the body. For the parent compound, meperidine, it is known to be lipid-soluble and can cross the placenta. statpearls.comnih.gov It is distributed into various tissues, and its binding to plasma proteins, primarily albumin and α1-acid glycoprotein, is in the range of 60-80%. drugbank.com The volume of distribution is a key parameter that can be precisely determined using deuterated standards.

The elimination of meperidine, which occurs through both hepatic metabolism and renal excretion, has been effectively characterized using deuterated tracers. drugbank.comoup.com Meperidine is extensively metabolized in the liver, primarily through N-demethylation to form normeperidine, and also through hydrolysis to meperidinic acid, which can then be conjugated. drugbank.comoup.com The use of Meperidine-d5 allows for the accurate measurement of the parent drug and its metabolites in urine and plasma, providing a clear picture of the clearance pathways. nih.gov Studies have shown that urinary pH significantly influences the excretion of meperidine and normeperidine. nih.gov Acidic urine leads to a decrease in the urinary recovery of these compounds, while alkaline urine increases their recovery. nih.gov Hemodialysis has also been shown to efficiently remove both meperidine and normeperidine from the blood. nih.gov

Impact of Deuteration on Pharmacokinetic Parameters in Preclinical Models

The substitution of hydrogen with deuterium (B1214612) can, in some instances, alter the pharmacokinetic properties of a drug due to the kinetic isotope effect. This effect arises from the fact that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. assumption.edu

The use of deuterated standards like Meperidine-d5 is crucial for the accurate determination of pharmacokinetic parameters such as the volume of distribution and elimination half-life. nih.gov The volume of distribution relates the amount of drug in the body to its concentration in the plasma, while the half-life is the time it takes for the plasma concentration to decrease by half. nih.gov Studies have used deuterated meperidine to compare these parameters across different populations, such as in elderly versus younger subjects. nih.gov One such study found that while systemic clearance and oral bioavailability did not differ significantly with age, the initial and steady-state volumes of distribution were substantially larger in the elderly. nih.gov The terminal half-life of meperidine in younger subjects was found to be between 4.9 and 9.4 hours. nih.gov The precise measurement afforded by deuterated tracers is essential for elucidating such age-related changes in drug disposition.

Comparative Pharmacokinetic Studies of Deuterated vs. Unlabeled Meperidine Analogs

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a pharmaceutical research technique utilized to alter the metabolic profiles of drug candidates. This process, known as deuteration, can significantly impact the pharmacokinetics of a compound, primarily by slowing down metabolic reactions at the site of deuteration. This phenomenon is attributed to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which is more difficult for metabolic enzymes to cleave. portico.orgbioscientia.de

In the context of meperidine, the primary metabolic pathway involves N-demethylation, a process catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP2B6, and CYP2C19, to form its principal active metabolite, normeperidine. nih.govnih.gov Normeperidine itself exhibits neurotoxic properties, and its accumulation has been associated with adverse central nervous system effects. nih.gov Therefore, slowing the N-demethylation of meperidine through deuteration is a key area of research interest.

Meperidine-d5 is a deuterated analog of meperidine where five hydrogen atoms on the phenyl group have been replaced with deuterium. caymanchem.com While comprehensive, direct comparative in vivo pharmacokinetic data between Meperidine-d5 and unlabeled meperidine is not extensively available in publicly accessible literature, the principles of KIE allow for well-founded postulations on the expected differences in their pharmacokinetic profiles.

Detailed Research Findings

A more impactful deuteration strategy for altering the primary metabolic fate of meperidine would involve deuteration of the N-methyl group (e.g., Meperidine-d3). In such a case, a significant KIE would be anticipated on the N-demethylation pathway. This would theoretically lead to:

Reduced Formation of Normeperidine: The stronger C-D bond on the N-methyl group would be more resistant to cleavage by CYP enzymes, thus slowing the rate of conversion of meperidine to normeperidine.

Increased Half-Life of Meperidine: With a major metabolic pathway inhibited, the parent drug would persist in the system for a longer duration.

While specific data for Meperidine-d5 is not available, the table below illustrates the hypothetical pharmacokinetic parameters that would be expected in a comparative study of a deuterated meperidine analog (where deuteration impacts the primary metabolic site) versus its unlabeled counterpart, based on the principles of the kinetic isotope effect.

Interactive Data Table: Hypothetical Comparative Pharmacokinetic Parameters of Unlabeled Meperidine vs. a Metabolically-Deuterated Meperidine Analog

| Parameter | Unlabeled Meperidine (Illustrative Values) | Deuterated Meperidine Analog (Hypothetical Values) | Expected Change | Rationale |

| Cmax (ng/mL) | 400 | ~450 | Increase | Slower initial metabolism leads to higher peak concentration. |

| Tmax (h) | 1.5 | ~2.0 | Prolonged | Slower absorption and/or initial metabolism can delay the time to reach peak concentration. |

| AUC (ng·h/mL) | 2500 | ~3500 | Increase | Reduced metabolic clearance results in greater overall drug exposure. |

| Half-life (t½) (h) | 3-5 | ~6-8 | Increase | The rate of elimination is decreased due to slower metabolism. |

| Normeperidine Cmax (ng/mL) | 150 | ~75 | Decrease | The primary metabolic pathway to the metabolite is inhibited by deuteration. |

Vi. Impurity Profiling and Research on Chemical Quality Control

Role of Stable Isotopically Labeled Standards in Impurity Analysis Research

Stable isotopically labeled (SIL) compounds, such as Meperidine-d5 (hydrochloride), are indispensable tools in modern analytical chemistry, especially in the realm of pharmaceutical research and quality control. musechem.com These standards are molecules in which one or more atoms have been replaced with their non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

The fundamental principle behind their use is that SIL standards are chemically identical to their unlabeled counterparts, meaning they exhibit very similar behavior during sample preparation and analysis. acanthusresearch.com However, their increased mass allows them to be distinguished from the analyte of interest by mass spectrometry. acanthusresearch.com This unique characteristic makes them ideal internal standards. acanthusresearch.com

When a known quantity of a SIL standard like Meperidine-d5 is added to a sample at the beginning of the analytical process, it co-elutes with the target analyte (meperidine). Any loss of analyte during sample extraction, or variations in instrument response, will affect the SIL standard to the same extent. musechem.com By comparing the detector response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, effectively compensating for potential errors. musechem.comacanthusresearch.com This method significantly reduces the impact of matrix effects, which are a common source of interference in complex biological samples, leading to more reliable and reproducible results. acanthusresearch.com

Key Advantages of Using SIL Standards in Impurity Analysis:

| Feature | Advantage |

| Identical Chemical Properties | Co-elutes with the analyte, providing a direct comparison. nih.gov |

| Different Mass | Easily distinguishable from the analyte by mass spectrometry. acanthusresearch.com |

| Compensation for Matrix Effects | Improves accuracy and precision of quantification in complex samples. acanthusresearch.com |

| Correction for Sample Loss | Accounts for analyte loss during sample preparation and extraction. musechem.com |

| Enhanced Reliability | Leads to more robust and reproducible analytical methods. musechem.com |

Analytical Strategies for Profiling Related Substances and Degradation Products of Meperidine

The analysis of meperidine and its related substances, including impurities and degradation products, requires highly specific and sensitive analytical methods. The most powerful and commonly employed techniques are chromatographic methods coupled with mass spectrometry.

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, capable of separating complex mixtures of compounds. mdpi.com When coupled with a mass spectrometer (LC-MS or LC-MS/MS), it provides not only separation but also structural information and highly sensitive quantification. ark-tdm.com Gas chromatography-mass spectrometry (GC-MS) is another preferred confirmatory method for the analysis of meperidine. ark-tdm.com

In the context of impurity profiling, these methods are used to detect and quantify known and unknown impurities. Meperidine can degrade over time, particularly under conditions of elevated temperature and humidity, leading to the formation of degradation products. nih.gov One of the primary degradation pathways is hydrolysis, which can lead to the formation of meperidinic acid. nih.govnih.gov Another significant impurity is normeperidine, which is also a major metabolite of meperidine. ark-tdm.comnih.gov

The use of Meperidine-d5 as an internal standard is crucial in these analyses. By spiking the sample with a known amount of Meperidine-d5, analysts can accurately quantify not only the parent drug but also its impurities and degradation products, provided that corresponding labeled standards for these impurities are also available.

Commonly Analyzed Meperidine-Related Substances:

| Compound | Type | Analytical Method |

| Normeperidine | Metabolite/Impurity | LC-MS/MS, GC/MS cerilliant.comcerilliant.com |

| Meperidinic Acid | Degradation Product | HPLC nih.gov |

| Pethidine | Active Moiety | HPLC nih.gov |

A stability-indicating HPLC method is essential to separate the drug from its degradation products, ensuring that the analytical results accurately reflect the drug's stability. nih.gov Studies have shown that meperidine hydrochloride solutions can be stable for extended periods under specific storage conditions, with minimal degradation observed. nih.gov However, accelerated stability studies have classified pethidine hydrochloride as a "less stable drug substance," highlighting the need for careful stability monitoring. nih.gov

Development of Reference Materials for Pharmaceutical Quality Assurance Research

The availability of high-quality reference materials is a prerequisite for accurate and reliable analytical testing in the pharmaceutical industry. A reference material (RM) is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.

Meperidine-d5 (hydrochloride) is produced as an analytical reference material, often qualified as a Certified Reference Material (CRM). caymanchem.comcerilliant.com This means it has been manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com CRMs are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The development of these reference materials involves:

Chemical Synthesis: The synthesis of the labeled compound with a high degree of chemical and isotopic purity. For Meperidine-d5, deuterium atoms are strategically placed on the phenyl ring. caymanchem.com

Purification: Rigorous purification steps to remove any unlabelled species or other impurities.

Characterization: Extensive characterization using various analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and purity.

Certification: Determination of the certified property values (e.g., concentration, purity) with associated uncertainty.

These certified reference materials for both meperidine and its deuterated analogs are essential for a wide range of applications, including:

Method Validation: Establishing the performance characteristics of analytical methods.

Calibration: Calibrating analytical instruments.

Quality Control: Routine monitoring of the quality of pharmaceutical products.

Forensic and Clinical Toxicology: Accurate quantification of meperidine in biological samples. cerilliant.comcerilliant.com

The availability of certified reference materials like Meperidine-d5 (hydrochloride) from various suppliers ensures that laboratories can perform reliable and accurate analyses, which is fundamental to ensuring the quality and safety of pharmaceutical products. cerilliant.com

Vii. Future Directions and Emerging Research Applications

Integration of Meperidine-d5 (hydrochloride) with High-Resolution Mass Spectrometry

Meperidine-d5 (hydrochloride) serves as an ideal internal standard for the quantification of meperidine in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). sapphirebioscience.comcaymanchem.com Its integration with High-Resolution Mass Spectrometry (HRMS), particularly techniques like quadrupole time-of-flight (QTOF) MS, represents a significant advancement in analytical precision.

HRMS provides highly accurate mass measurements, enabling confident identification and differentiation of analytes from background matrix interferences. When Meperidine-d5 is used as an internal standard in an HRMS workflow, it allows for more reliable and precise quantification of the unlabeled meperidine. unito.it The known mass difference between the analyte and the deuterated standard allows the instrument to distinguish between them with great certainty.

Advanced HRMS acquisition techniques, such as data-independent acquisition methods, produce complete high-resolution MS/MS spectra for all compounds in a sample. unito.it This allows for simultaneous quantification and library-based confirmation of the target compound. In this context, Meperidine-d5 not only corrects for variations during sample preparation and analysis but also serves as a benchmark in complex datasets, ensuring the confident identification of meperidine's metabolic products.

Table 1: Properties of Meperidine and its Deuterated Analog

| Property | Meperidine | Meperidine-d5 (hydrochloride) |

|---|---|---|

| Chemical Formula | C₁₅H₂₁NO₂ | C₁₅H₁₆D₅NO₂ • HCl |

| Molecular Weight | 247.33 g/mol nist.gov | 288.8 g/mol caymanchem.com |

| Primary Use in MS | Analyte | Internal Standard caymanchem.com |

| CAS Number | 57-42-1 nist.gov | 1330180-05-6 caymanchem.com |

Potential for Meperidine-d5 (hydrochloride) in Advanced Metabolomics Research

Metabolomics, the comprehensive study of metabolites in a biological system, is a powerful tool in drug research for understanding physiological responses and defining biochemical pathways. universiteitleiden.nl Stable isotope-labeled compounds like Meperidine-d5 are invaluable for tracing the metabolic fate of a drug. simsonpharma.com

In advanced metabolomics research, Meperidine-d5 can be administered to in vitro or in vivo models. Analytical platforms, predominantly LC-HRMS, can then track the appearance of deuterated metabolites. nih.gov Because the deuterium (B1214612) atoms are retained during metabolic transformation, researchers can:

Trace Metabolic Pathways: Unambiguously identify and map the biotransformation products of meperidine, distinguishing them from endogenous metabolites. simsonpharma.com

Quantify Metabolite Formation: Determine the rate and extent of formation for various metabolites, providing insights into metabolic flux.

Characterize Unknown Metabolites: The known isotopic pattern of Meperidine-d5 simplifies the identification of novel or unexpected metabolic products in complex biological matrices.

This approach offers a clear and precise picture of how the drug is processed, which is crucial for identifying potentially toxic metabolites or understanding drug-drug interactions at a metabolic level.

Novel Applications of Deuterated Compounds in Mechanistic Pharmacology Research

The utility of deuterated compounds extends beyond their use as tracers. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.gov This difference can slow down chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net

Mechanistic pharmacology research leverages the KIE to investigate drug action and metabolism:

Identifying Rate-Limiting Steps: By strategically placing deuterium at sites of metabolic oxidation, researchers can determine if that specific metabolic step is rate-limiting for the drug's clearance. A significant change in the metabolic rate of the deuterated compound compared to the unlabeled version points to the importance of that pathway.

Modulating Metabolism: Deuteration can block or reduce undesirable metabolic pathways. This can be used to decrease the formation of toxic metabolites, thereby improving a drug's safety profile, or to "shunt" metabolism towards more beneficial pathways. scispace.com

These applications allow for a deeper understanding of a drug's disposition and can guide the design of new drugs with optimized properties. nih.gov

Development of New Deuterated Analogs for Opioid Research

The principles of deuteration are being actively applied to the development of new opioid analogs with improved therapeutic properties. The goal is to create drugs with enhanced stability, longer duration of action, and potentially fewer side effects. alfa-chemistry.com

A key strategy involves identifying the "metabolic hotspots" on an existing opioid molecule—sites that are quickly metabolized, leading to rapid clearance or the formation of undesired byproducts. By replacing hydrogen with deuterium at these specific locations, the metabolic stability can be significantly increased. marketersmedia.com

For example, research on the opioid analgesic tramadol (B15222) involved the synthesis of several deuterated analogs with deuterium-for-hydrogen replacement at metabolically active sites. researchgate.net These new analogs were then evaluated for their stability in human liver microsomes and hepatocytes to assess how deuteration impacted their metabolic profiles. researchgate.net This type of research exemplifies a rational design approach to creating next-generation opioid therapeutics. The development process can involve modifying existing drugs or incorporating deuterium in the de novo design of entirely new chemical entities. alfa-chemistry.comuniupo.it

Table 2: Research Strategies in the Development of Deuterated Opioids

| Research Strategy | Description | Example Application |

|---|---|---|

| Metabolic Hotspot Identification | Locating the primary sites of metabolic breakdown on the parent opioid molecule. | Analysis of tramadol metabolism to identify key oxidation sites. researchgate.net |

| Site-Specific Deuteration | Synthesizing new analogs with deuterium placed at the identified metabolic hotspots. | Preparation of D3, D6, and D9 tramadol analogs. researchgate.net |

| In Vitro Stability Assessment | Testing the stability of deuterated analogs in systems that mimic human metabolism, such as liver microsomes. | Comparing the metabolic breakdown rate of deuterated tramadol analogs to the parent compound. researchgate.net |

| Pharmacokinetic Improvement | Aiming to create a drug with a longer half-life, more consistent exposure, and potentially a better safety profile. nih.gov | Developing an opioid that requires less frequent dosing due to slowed metabolism. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Meperidine-d5 hydrochloride in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or phenyl groups) via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. For example, deuterated methyl groups can be introduced using deuterated methyl iodide under controlled pH and temperature . Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement (e.g., -NMR) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D). Purity assessment should include reversed-phase HPLC with UV detection (λ = 210–230 nm) and comparison to non-deuterated standards .

Q. How can researchers validate analytical methods for quantifying Meperidine-d5 hydrochloride in biological matrices?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., Meperidine-d10) to minimize matrix effects. Validate parameters include:

- Linearity : Calibration curves (1–100 ng/mL) with .

- Recovery : Spike-and-recovery experiments in plasma (target: 85–115%).

- Precision : Intra-day and inter-day CV < 15%.

- Selectivity : No interference from metabolites (e.g., normeperidine) confirmed via chromatographic separation (C18 column, 2.6 µm particle size) .

Q. What safety protocols are critical when handling Meperidine-d5 hydrochloride in laboratory settings?

- Methodological Answer : Follow institutional chemical hygiene plans and OSHA guidelines. Key steps:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Decontamination : Clean spills with 70% ethanol followed by sodium bicarbonate neutralization.

- Training : Documented training on SDS (Safety Data Sheet) review and emergency procedures (e.g., eye wash stations) .

Advanced Research Questions

Q. How can researchers address interference from metabolites (e.g., normeperidine) in pharmacokinetic studies of Meperidine-d5 hydrochloride?

- Methodological Answer : Employ chromatographic resolution optimization (e.g., UPLC with HSS T3 column, 1.8 µm) and tandem mass spectrometry with multiple reaction monitoring (MRM). For example, use transitions m/z 248 → 174 for Meperidine-d5 and m/z 234 → 160 for normeperidine. Validate cross-talk between channels and adjust collision energies to minimize signal overlap .

Q. What experimental designs are effective for stability studies of Meperidine-d5 hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (37°C, 24 hrs).

- Oxidative stress : 3% HO at 25°C for 6 hrs.

- Photostability : Expose to 1.2 million lux-hours UV light.

Analyze degradation products via HPLC-DAD and LC-QTOF-MS. Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life under standard storage (2–8°C) .

Q. How should researchers resolve contradictions in receptor-binding data for Meperidine-d5 hydrochloride across different assay platforms?

- Methodological Answer : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) using standardized protocols. For μ-opioid receptor affinity:

- Radioligand : -DAMGO competition binding (IC normalization).

- Functional assay : GTPγS binding in CHO-K1 cells expressing hMOR.

Statistical analysis (e.g., two-way ANOVA) can identify platform-specific biases. Replicate studies in ≥3 independent experiments .

Q. What strategies are recommended for impurity profiling of Meperidine-d5 hydrochloride in compliance with ICH Q3A guidelines?

- Methodological Answer :

- Identification : Use EP impurity standards (e.g., 4-phenylpiperidine-4-carboxylic acid ethyl ester) spiked into samples.

- Quantification : Gradient HPLC (pH 3.0 phosphate buffer/acetonitrile) with PDA detection (220–280 nm).

- Thresholds : Report impurities > 0.1% and qualify genotoxic impurities (e.g., alkyl halides) via Ames testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.